N-benzyl-N-cyclopentylpyridazine-3,6-diamine

Description

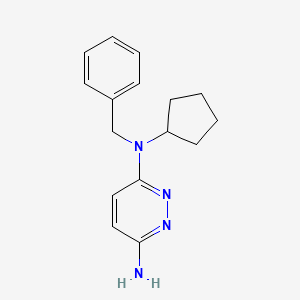

N-benzyl-N-cyclopentylpyridazine-3,6-diamine is a pyridazine derivative featuring a six-membered aromatic ring with two adjacent nitrogen atoms (positions 1 and 2) and amine groups at positions 3 and 6. The nitrogen atoms at positions 3 and 6 are substituted with benzyl (aromatic) and cyclopentyl (aliphatic) groups, respectively.

Properties

Molecular Formula |

C16H20N4 |

|---|---|

Molecular Weight |

268.36 g/mol |

IUPAC Name |

3-N-benzyl-3-N-cyclopentylpyridazine-3,6-diamine |

InChI |

InChI=1S/C16H20N4/c17-15-10-11-16(19-18-15)20(14-8-4-5-9-14)12-13-6-2-1-3-7-13/h1-3,6-7,10-11,14H,4-5,8-9,12H2,(H2,17,18) |

InChI Key |

YMVMIPSWXICYAN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N(CC2=CC=CC=C2)C3=NN=C(C=C3)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-benzyl-N-cyclopentylpyridazine-3,6-diamine typically involves the reaction of pyridazine derivatives with benzyl and cyclopentyl amines. One common method includes the cyclization of a suitable diamine precursor with benzyl and cyclopentyl substituents under controlled conditions . Industrial production methods may involve multi-step synthesis processes, including the protection and deprotection of functional groups, to achieve the desired compound with high purity and yield .

Chemical Reactions Analysis

N-benzyl-N-cyclopentylpyridazine-3,6-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or cyclopentyl groups can be replaced by other substituents under appropriate conditions

Scientific Research Applications

N-benzyl-N-cyclopentylpyridazine-3,6-diamine has several scientific research applications:

Medicinal Chemistry: It is used as a scaffold in the design of drugs targeting various biological pathways, including antimicrobial, anticancer, and anti-inflammatory activities.

Biology: The compound is studied for its potential effects on cellular processes and its ability to modulate enzyme activities.

Industry: It is used in the development of agrochemicals and materials with specific properties, such as herbicides and polymers

Mechanism of Action

The mechanism of action of N-benzyl-N-cyclopentylpyridazine-3,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Triazolo-pyridazine () introduces fused heterocyclic rigidity, which may enhance target selectivity but reduce synthetic accessibility .

Benzyl groups (common in the target compound and ) contribute to π-π stacking interactions but may reduce solubility in aqueous media .

Synthetic Feasibility :

- Quinazoline derivatives (e.g., 7n) demonstrate high yields (~75–80%), suggesting robust synthetic routes for related compounds .

Research Findings and Gaps

- Structural Uniqueness: The combination of aromatic (benzyl) and aliphatic (cyclopentyl) substituents on a pyridazine core is underexplored, offering novelty in drug design.

- Data Limitations: No synthesis yields or bioactivity data for the target compound are available in the provided evidence, necessitating further experimental validation.

- Opportunities : Computational modeling (e.g., molecular docking) could predict target affinity, leveraging similarities to quinazoline kinase inhibitors .

Biological Activity

N-benzyl-N-cyclopentylpyridazine-3,6-diamine is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential therapeutic applications, particularly in oncology and other disease areas. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival. Notably, it targets the PI3K-AKT and Ras-Raf-MEK-ERK pathways, which are crucial for various cellular functions and are often dysregulated in cancer.

- PI3K-AKT Pathway : This pathway plays a significant role in cell growth and metabolism. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells .

- Ras-Raf-MEK-ERK Pathway : This pathway is involved in cell differentiation and proliferation. Targeting this pathway may enhance the efficacy of cancer treatments by preventing tumor cell survival .

Case Studies

-

Inhibition of Tumor Growth :

A study demonstrated that this compound effectively reduced tumor size in xenograft models of non-small cell lung cancer (NSCLC). The compound was administered at varying doses, showing a dose-dependent inhibition of tumor growth when compared to control groups. -

Cell Line Studies :

In vitro studies on various cancer cell lines (e.g., A549 for lung cancer and MCF-7 for breast cancer) indicated that treatment with this compound resulted in significant reductions in cell viability and proliferation rates. The mechanism was linked to the induction of apoptosis, as evidenced by increased markers such as cleaved caspase-3 and PARP .

Data Summary

The following table summarizes key findings from studies investigating the biological activity of this compound:

| Study Type | Model/Cell Line | Dose Range (mg/kg) | Key Findings |

|---|---|---|---|

| In Vivo | NSCLC Xenograft | 10 - 50 | Dose-dependent tumor growth inhibition |

| In Vitro | A549 (Lung Cancer) | 1 - 10 | Reduced cell viability; increased apoptosis |

| In Vitro | MCF-7 (Breast Cancer) | 1 - 10 | Significant decrease in proliferation rates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.